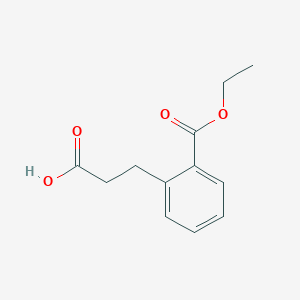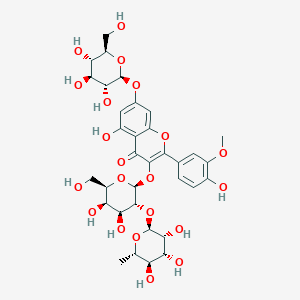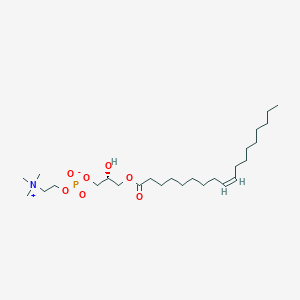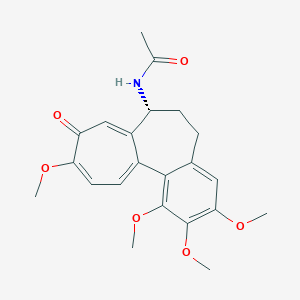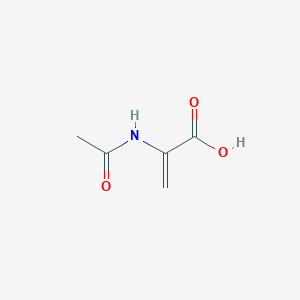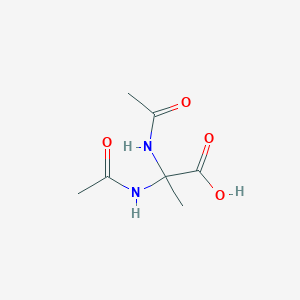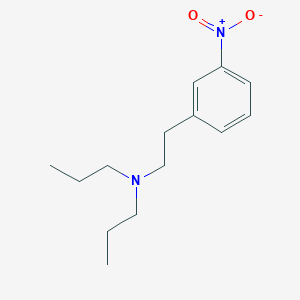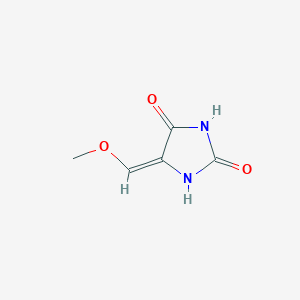
5-(Methoxymethylene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethylene)-2,4-imidazolidinedione, also known as MMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMID is a heterocyclic compound that contains an imidazolidine ring and a methoxymethylene group.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethylene)-2,4-imidazolidinedione is not fully understood. However, studies have shown that 5-(Methoxymethylene)-2,4-imidazolidinedione can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Efectos Bioquímicos Y Fisiológicos
5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Methoxymethylene)-2,4-imidazolidinedione can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Methoxymethylene)-2,4-imidazolidinedione in lab experiments is its high yield and purity. 5-(Methoxymethylene)-2,4-imidazolidinedione is also relatively stable and can be easily synthesized. However, one limitation of using 5-(Methoxymethylene)-2,4-imidazolidinedione is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Direcciones Futuras
There are several future directions for the study of 5-(Methoxymethylene)-2,4-imidazolidinedione. One area of research is the development of 5-(Methoxymethylene)-2,4-imidazolidinedione derivatives with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of 5-(Methoxymethylene)-2,4-imidazolidinedione as a potential treatment for neurological disorders. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione could be studied for its potential as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 5-(Methoxymethylene)-2,4-imidazolidinedione is a promising compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been investigated for its potential in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Métodos De Síntesis
The synthesis of 5-(Methoxymethylene)-2,4-imidazolidinedione involves the reaction of ethyl cyanoacetate and formaldehyde in the presence of ammonium acetate. The reaction occurs through a one-pot process and takes place at room temperature. The yield of 5-(Methoxymethylene)-2,4-imidazolidinedione is high, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-(Methoxymethylene)-2,4-imidazolidinedione has shown potential in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been tested as a corrosion inhibitor and as a catalyst for organic reactions. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
136308-39-9 |
|---|---|
Nombre del producto |
5-(Methoxymethylene)-2,4-imidazolidinedione |
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
(5E)-5-(methoxymethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
Clave InChI |
BFTQGPDFFIMRHQ-UHFFFAOYSA-N |
SMILES isomérico |
CO/C=C/1\C(=O)NC(=O)N1 |
SMILES |
COC=C1C(=O)NC(=O)N1 |
SMILES canónico |
COC=C1C(=O)NC(=O)N1 |
Sinónimos |
(E)-5-(methoxymethylene)-2,4-imidazolidinedione 5-(methoxymethylene)-2,4-imidazolidinedione 5-MMIDD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
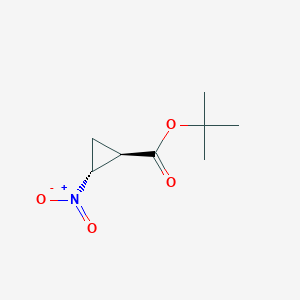
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
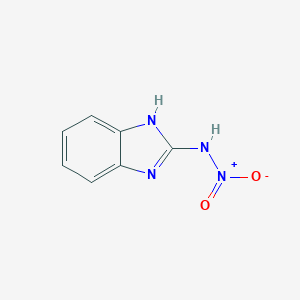
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
